1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide
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Overview
Description
The compound is a derivative of chromeno[4,3-b]pyridine . Chromenopyridines are nitrogen-containing heterocyclic compounds that are present in a broad range of natural products and synthetic organic molecules with various biological activities . They have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
Synthesis Analysis
The synthesis of chromeno[4,3-b]pyridine derivatives often involves a one-pot multicomponent reaction . This involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The HMBC spectrum can provide information about the quaternary carbons in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Cancer Activity
Some studies have reported the potential of these compounds for anti-cancer activity . The compounds were synthesized using green synthetic protocols and their anti-cancer activity potential was assessed along with the prediction of molecular descriptors properties and protein-ligand interactions .
Biomedical Applications
The one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives, which include the compound , has been described as an efficient and convenient way to produce promising compounds for biomedical applications .
Improved Solubility and Bioavailability
The ammonium salts of many drugs, including 5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridines, have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body .
Potential NPY1R Ligands
5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridines are potential NPY1R ligands, which are attractive for antiobesity treatment .
Environmentally Friendly Synthesis
The development of environmentally friendly synthetic methods is a challenge in modern organic synthesis . The need to reduce the amount of toxic wastes and byproducts arising from chemical processes has resulted in an increasing emphasis on the use of less-toxic and environmentally compatible materials in the design of new synthetic methods . The synthesis of the compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .
Future Directions
The compound and its derivatives have potential for further investigations due to their various biological activities . Future research could focus on exploring their potential uses in medicinal chemistry and drug discovery . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds is an attractive area of research .
Mechanism of Action
Target of Action
Similar compounds have shown excellent activity against gram-positive bacteria such asB. subtilis and S. aureus . The compound may interact with proteins or enzymes within these bacteria, inhibiting their growth or survival.
Mode of Action
This interaction could alter the function of the target, leading to changes in the biological processes of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it’s plausible that the compound interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or survival, given its reported antimicrobial activity . This could occur through the disruption of essential bacterial processes, leading to cell death or the prevention of cell division.
properties
IUPAC Name |
1-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-12-10-16(23-17(26)11-25-8-6-13(7-9-25)20(22)27)24-19-14-4-2-3-5-15(14)29-21(28)18(12)19/h2-5,10,13H,6-9,11H2,1H3,(H2,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNXNUCKRIDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide |
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